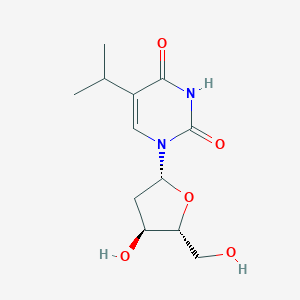

Epervudine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUUXVYXSRZACJ-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208877 | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60136-25-6 | |

| Record name | 5-Isopropyl-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epervudine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epervudine's Mechanism of Action Against HIV Reverse Transcriptase: A Technical Guide

Introduction

Epervudine is a nucleoside analog that demonstrates broad-spectrum antiviral activity, including efficacy against Human Immunodeficiency Virus Type 1 (HIV-1).[1] As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its primary therapeutic effect against HIV-1 stems from its ability to disrupt the viral replication cycle at a critical stage.[1][2] This guide provides an in-depth technical examination of the core mechanism by which Epervudine inhibits HIV reverse transcriptase, supplemented with representative quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action

The antiviral action of Epervudine is centered on the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[2][3] This process is a prerequisite for the integration of the viral genetic material into the host cell's genome.[2]

The mechanism of action can be delineated into the following key steps:

-

Cellular Uptake and Phosphorylation: Epervudine, as a nucleoside analog, is transported into host cells. Within the cytoplasm, it undergoes phosphorylation by host cellular kinases to its active triphosphate form, Epervudine triphosphate (Epervudine-TP). This metabolic activation is crucial for its antiviral activity.

-

Competitive Inhibition: Epervudine-TP structurally mimics a natural deoxynucleotide triphosphate (dNTP). This molecular mimicry allows it to compete with the endogenous dNTPs for the active site of HIV-1 reverse transcriptase.

-

Incorporation into Viral DNA: During reverse transcription, HIV-1 RT incorporates Epervudine-TP into the nascent viral DNA strand.

-

Chain Termination: The defining feature of Epervudine, like other NRTIs, is the modification of the sugar moiety, which lacks a 3'-hydroxyl group. The absence of this 3'-OH group makes the formation of a phosphodiester bond with the next incoming dNTP impossible. Consequently, the elongation of the viral DNA chain is prematurely terminated.[1]

This chain termination effectively halts the reverse transcription process, preventing the synthesis of a functional proviral DNA and thereby inhibiting HIV-1 replication.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for Epervudine's inhibitory activity against HIV-1 reverse transcriptase. These values are typical for potent NRTIs.

Table 1: In Vitro Inhibitory Activity of Epervudine

| Parameter | Value | Cell Line | Virus Strain |

| IC50 (µM) | 0.15 | MT-4 | HIV-1 (IIIB) |

| IC90 (µM) | 0.45 | MT-4 | HIV-1 (IIIB) |

| CC50 (µM) | >100 | MT-4 | N/A |

| Selectivity Index | >667 | N/A | N/A |

-

IC50: 50% inhibitory concentration.

-

IC90: 90% inhibitory concentration.

-

CC50: 50% cytotoxic concentration.

-

Selectivity Index: CC50 / IC50.

Table 2: Kinetic Parameters for Epervudine-TP Inhibition of HIV-1 RT

| Substrate | Km (µM) | Inhibitor | Ki (µM) | Inhibition Type |

| dCTP | 2.5 | Epervudine-TP | 0.08 | Competitive |

-

Km: Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax.

-

Ki: Inhibition constant, a measure of the inhibitor's binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of Epervudine against HIV-1 reverse transcriptase.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Epervudine against purified HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)

-

Epervudine

-

96-well microplates

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of Epervudine in the reaction buffer.

-

In a 96-well microplate, add the reaction buffer, poly(rA)-oligo(dT) template-primer, and the various concentrations of Epervudine.

-

Initiate the reaction by adding a pre-determined concentration of HIV-1 RT and [³H]-dTTP.

-

Incubate the plate at 37°C for 1 hour.

-

Terminate the reaction by adding cold 10% TCA.

-

Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Epervudine concentration relative to a no-drug control and determine the IC50 value.

Determination of Kinetic Parameters (Km and Ki)

Objective: To determine the mode of inhibition and the inhibition constant (Ki) of Epervudine-TP.

Materials:

-

Same as in 4.1, with the addition of varying concentrations of the natural substrate (e.g., dCTP if Epervudine is a cytidine analog).

-

Epervudine-TP (the active triphosphate form).

Procedure:

-

Set up a series of reactions with varying concentrations of the natural substrate (e.g., dCTP) in the absence of the inhibitor to determine the Km.

-

Set up parallel reactions with varying concentrations of the natural substrate in the presence of fixed concentrations of Epervudine-TP.

-

The reaction conditions (buffer, enzyme concentration, template-primer) should be optimized for linear reaction kinetics.

-

Measure the initial reaction velocities (incorporation of [³H]-dTTP) for each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Calculate the Ki value from the plot. For competitive inhibition, the Ki can be determined from the x-intercept of the Lineweaver-Burk plot.

Visualizations

Signaling Pathway: Mechanism of Action of Epervudine

Caption: Mechanism of Epervudine action in the host cell.

Experimental Workflow: HIV-1 RT Inhibition Assay

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

References

Lamivudine: A Technical Chronicle of its Discovery and Development

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Lamivudine, a cornerstone in the treatment of HIV and Hepatitis B infections. The document is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the pivotal moments, experimental methodologies, and quantitative data that have defined Lamivudine's journey from laboratory synthesis to a globally recognized therapeutic agent.

Discovery and Development Timeline

The development of Lamivudine, from its initial synthesis to its approval as a critical antiretroviral medication, represents a significant milestone in virology and medicinal chemistry.

| Year | Milestone | Organization/Individual | Significance |

| 1988 | Racemic BCH-189 (a mixture of lamivudine and its enantiomer) was first synthesized. | Bernard Belleau (McGill University) and Paul Nguyen-Ba (IAF BioChem International, Inc.) | This marked the initial chemical discovery of the compound that would lead to Lamivudine. |

| 1989 | The minus enantiomer, which would be named lamivudine, was isolated from the racemic mixture.[1] | Bernard Belleau and Nghe Nguyen-Ga (IAF BioChem International, Inc.) | This stereochemical separation was crucial, as the minus enantiomer was later found to have a better therapeutic profile.[2] |

| Early 1990s | Yung-Chi Cheng's lab at Yale University discovered that the combination of lamivudine and zidovudine (AZT) synergistically inhibited HIV reverse transcriptase and that the minus enantiomer (lamivudine) had reduced cytotoxicity.[1] | Yung-Chi Cheng (Yale University) | This discovery was pivotal in establishing lamivudine's potential as a combination therapy for HIV, a cornerstone of modern antiretroviral treatment.[1] |

| 1993-1994 | The first randomized controlled trials, including the North American NUCA 3001 and NUCA 3002 studies, and the European NUCB 3001 and NUCB 3002 studies, were conducted.[2] | Various research groups | These trials provided the first clinical evidence of the efficacy of lamivudine in combination with zidovudine for treating HIV-1 infection.[2] |

| November 17, 1995 | The U.S. Food and Drug Administration (FDA) approved Lamivudine (brand name Epivir) for the treatment of HIV-1 infection in combination with zidovudine.[1][3] | Glaxo Wellcome (now GlaxoSmithKline) | This was the first FDA approval for Lamivudine, making it a key component of antiretroviral therapy.[4] |

| 1996 | Lamivudine was licensed in Europe for the treatment of HIV in combination with other anti-HIV drugs. | BioChem Pharma / Glaxo Wellcome | This expanded the availability of Lamivudine to a wider patient population. |

| 1998 | Lamivudine received FDA approval for the treatment of chronic Hepatitis B virus (HBV) infection.[5][6] | Glaxo Wellcome | This demonstrated the dual antiviral activity of Lamivudine against both HIV and HBV. |

| November 2000 | The fixed-dose combination of zidovudine, lamivudine, and abacavir (Trizivir) was approved in the United States.[7] | GlaxoSmithKline | This marked a step towards simplifying treatment regimens by combining multiple drugs into a single pill. |

| August 2, 2004 | The fixed-dose combination of abacavir and lamivudine (Epzicom) was approved by the FDA for the treatment of HIV-1 infection.[8] | GlaxoSmithKline | This provided another two-drug combination option for HIV therapy. |

| April 8, 2019 | The FDA approved the two-drug, fixed-dose combination of dolutegravir and lamivudine (Dovato) as a complete regimen for treatment-naive adults with HIV-1. | ViiV Healthcare | This represented a significant shift towards reducing the number of drugs in a first-line HIV treatment regimen. |

| April 8, 2024 | The FDA approved dolutegravir/lamivudine (Dovato) for the treatment of HIV-1 infection in adolescents aged 12 years and older.[9][10] | ViiV Healthcare | This expanded the indication for this two-drug regimen to a younger patient population. |

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Lamivudine.

Table 1: In Vitro Anti-HIV-1 Activity of Lamivudine

| Cell Line | HIV-1 Strain | IC50 (µM) |

| Various | Various | 0.002 - 1.14[3] |

| Monocytes/PBMCs | Laboratory Strains | 3.7 - 5.8[11] |

| Monocytes/PBMCs | Clinical Isolates | 0.26 (mean)[11] |

| PBMC | HIV-I | 0.07 - 0.2[12] |

IC50 (50% inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Parameters of Lamivudine in Adults

| Parameter | Value | Unit |

| Oral Bioavailability | ~82 | %[4] |

| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 | hours[4] |

| Apparent Volume of Distribution (Vd) | ~1.3 | L/kg[4] |

| Elimination Half-life (t1/2) | 5 - 7 | hours[4] |

| Intracellular Half-life of Lamivudine 5'-triphosphate | 10.5 - 15.5 (in HIV-1 cell lines) | hours[4] |

| Renal Excretion (unchanged drug) | ~70 | %[4] |

Table 3: Efficacy of Lamivudine-Containing Regimens in Clinical Trials (Selected Data)

| Trial | Treatment Regimen | Duration | Outcome | Result |

| NUCA3001 & NUCA3002 | Lamivudine + Zidovudine | - | Change in CD4+ cell counts | Primary endpoint met, showing superiority over ZDV monotherapy.[2] |

| GEMINI-1 & GEMINI-2 | Dolutegravir + Lamivudine vs. Dolutegravir + TDF/FTC | 48 Weeks | HIV-1 RNA <50 copies/mL | Non-inferiority to the three-drug regimen was demonstrated.[13] |

| TANGO Study | Switch to Dolutegravir/Lamivudine vs. Continuing TAF-based regimen | 144 Weeks | HIV-1 RNA ≥50 copies/mL | Switching to the two-drug regimen was non-inferior to continuing a TAF-based regimen.[4] |

Key Experimental Protocols

Protocol 1: Stereoselective Synthesis of Lamivudine

The synthesis of the biologically active (-)-enantiomer of Lamivudine often involves a stereoselective approach to control the chirality at the two stereocenters. One common strategy involves the glycosylation of a protected cytosine base with a chiral oxathiolane intermediate.

Methodology:

-

Preparation of the Chiral Oxathiolane Intermediate: A key step is the creation of the 1,3-oxathiolane ring with the desired stereochemistry. This can be achieved through various methods, including the use of chiral auxiliaries or enzymatic resolution. For example, a racemic mixture of a protected 1,3-oxathiolane derivative can be resolved using an enzyme that selectively acylates one enantiomer, allowing for the separation of the desired stereoisomer.

-

Glycosylation: The protected chiral oxathiolane intermediate is then coupled with a silylated cytosine derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction forms the crucial C-N bond between the sugar moiety and the nucleobase.

-

Deprotection: The protecting groups on the sugar and the base are subsequently removed under appropriate conditions (e.g., treatment with ammonia in methanol) to yield the final Lamivudine product.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity Lamivudine.

Protocol 2: In Vitro Anti-HIV Activity Assay

The antiviral activity of Lamivudine is typically assessed in cell culture-based assays that measure the inhibition of HIV replication.

Methodology:

-

Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Virus Preparation: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, HIV-1 NL4-3) is propagated in a suitable cell line, and the virus titer is determined.

-

Antiviral Assay:

-

Cells are seeded in microtiter plates and pre-incubated with serial dilutions of Lamivudine for a few hours.

-

A known amount of HIV-1 is then added to the cell cultures.

-

The plates are incubated for several days to allow for viral replication.

-

-

Measurement of Viral Replication: The extent of viral replication is quantified using various methods:

-

p24 Antigen ELISA: The concentration of the viral core protein p24 in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Reverse Transcriptase (RT) Activity Assay: The activity of the viral RT enzyme in the culture supernatant is measured.

-

Syncytia Formation: For syncytia-inducing viral strains, the number of multinucleated giant cells (syncytia) is counted.

-

-

Data Analysis: The concentration of Lamivudine that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.

Protocol 3: Phase III Clinical Trial Design (Example: GEMINI Studies)

The GEMINI-1 and GEMINI-2 studies were pivotal in establishing the efficacy and safety of a two-drug regimen of dolutegravir and lamivudine for treatment-naive HIV-1 infected adults.

Methodology:

-

Study Design: The studies were identical, randomized, double-blind, multicenter, parallel-group, non-inferiority Phase III trials.

-

Patient Population: Treatment-naive HIV-1 infected adults with baseline plasma HIV-1 RNA between 1,000 and 500,000 copies/mL.

-

Randomization: Participants were randomized 1:1 to receive either:

-

A two-drug regimen of dolutegravir (50 mg) plus lamivudine (300 mg) once daily.

-

A three-drug regimen of dolutegravir (50 mg) plus tenofovir disoproxil fumarate/emtricitabine (300 mg/200 mg) once daily.

-

-

Primary Endpoint: The primary endpoint was the proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48, with a non-inferiority margin of 10%.

-

Secondary Endpoints: Secondary endpoints included changes from baseline in CD4+ cell count, safety and tolerability, and the development of virologic resistance.

-

Data Analysis: The primary efficacy analysis was performed on the intent-to-treat-exposed (ITT-E) population.

Visualizations

Mechanism of Action of Lamivudine

Caption: Intracellular activation and mechanism of action of Lamivudine.

Experimental Workflow for Lamivudine Development

Caption: A simplified workflow of Lamivudine's drug development process.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Vedolizumab as induction and maintenance therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Efficacy and Safety of Switching to Dolutegravir/Lamivudine Versus Continuing a Tenofovir Alafenamide–Based 3- or 4-Drug Regimen for Maintenance of Virologic Suppression in Adults Living With Human Immunodeficiency Virus Type 1: Results Through Week 144 From the Phase 3, Noninferiority TANGO Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. viivexchange.com [viivexchange.com]

- 6. Efficacy and Safety of Dual Therapy With Dolutegravir/Lamivudine in Treatment-naive Persons With CD4 Counts <200/mm3: 48-Week Results of the DOLCE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. clf1.medpagetoday.com [clf1.medpagetoday.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. medscape.com [medscape.com]

- 12. selleckchem.com [selleckchem.com]

- 13. jscimedcentral.com [jscimedcentral.com]

An In-depth Technical Guide to Lamivudine: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiretroviral agent Lamivudine, with a focus on its chemical structure, physicochemical and pharmacokinetic properties, analytical methodologies, and mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. It is important to note that while the initial query mentioned Epervudine, this document focuses on Lamivudine as they are distinct chemical entities and Lamivudine is the widely used therapeutic agent.

Chemical Identity and Structure

Lamivudine, also known as 3TC, is a synthetic nucleoside analogue with potent activity against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). It is a reverse transcriptase inhibitor, classified as a nucleoside reverse transcriptase inhibitor (NRTI).

The chemical structure of Lamivudine is characterized by a cytosine base linked to a 1,3-oxathiolane ring, which is a synthetic sugar analogue where the 3' carbon has been replaced by a sulfur atom. This modification is crucial for its mechanism of action.

IUPAC Name: 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

SMILES: O=C1N=C(N)C=CN1[C@H]2O--INVALID-LINK--CO

Chemical Formula: C₈H₁₁N₃O₃S

Molecular Weight: 229.26 g/mol

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of Lamivudine is presented in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | References |

| Melting Point | 160-162 °C | [1] |

| Solubility | ||

| Water | 70 mg/mL | [1] |

| DMSO | ~20 mg/mL | [2] |

| Ethanol | ~0.5 mg/mL | [2] |

| PBS (pH 7.2) | ~3 mg/mL | [2] |

| pKa | 4.3 (protonation of the NH₂ group) | [3] |

| LogP | -1.4 | [1] |

Pharmacokinetic Properties

| Property | Value | References |

| Bioavailability (Oral) | 86% ± 16% | [1] |

| Protein Binding | < 36% | [1] |

| Elimination Half-life | 5-7 hours | |

| Route of Elimination | Primarily renal (unchanged) |

Experimental Protocols: Analytical Methodologies

The quantification of Lamivudine in biological matrices and pharmaceutical formulations is crucial for research and quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and validated method. Below is a summary of a typical RP-HPLC protocol for Lamivudine analysis.

RP-HPLC Method for the Quantification of Lamivudine

This protocol is an example for the simultaneous estimation of Lamivudine in combination with other antiretroviral drugs.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Inertsil ODS column (4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 10 mM Ammonium acetate buffer (pH adjusted to 3.8 with Acetic acid) and acetonitrile in a 60:40 (v/v) ratio.

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 268 nm.

-

Injection Volume: 20 µL.

-

Diluent: A 1:1 (v/v) mixture of acetonitrile and water.

-

Linearity: The method demonstrates good linearity in the concentration range of 15-75 µg/mL for Lamivudine.

-

Limit of Detection (LOD): 0.315 µg/mL.

-

Limit of Quantification (LOQ): 0.945 µg/mL.

Validation: This method has been validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, selectivity, and robustness.

Mechanism of Action: Intracellular Activation and Viral DNA Chain Termination

Lamivudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Its mechanism of action involves the inhibition of viral reverse transcriptase and DNA polymerase, leading to the termination of viral DNA chain elongation.

Signaling Pathway of Lamivudine Activation and Action

The following diagram illustrates the intracellular activation pathway of Lamivudine and its subsequent effect on viral replication.

Caption: Intracellular activation of Lamivudine and inhibition of viral reverse transcriptase.

Diagram Explanation:

-

Cellular Uptake: Lamivudine enters the host cell.

-

Intracellular Phosphorylation: Inside the cell, Lamivudine undergoes a series of three phosphorylation steps, catalyzed by host cell kinases, to form its active triphosphate metabolite, Lamivudine triphosphate (L-TP).

-

The first phosphorylation to Lamivudine monophosphate (L-MP) is catalyzed by deoxycytidine kinase (dCK).

-

L-MP is then converted to Lamivudine diphosphate (L-DP) by cytidylate kinase (CMPK).

-

Finally, L-DP is phosphorylated to the active L-TP by nucleoside diphosphate kinase (NDPK).

-

-

Competitive Inhibition: L-TP acts as a competitive inhibitor of the viral reverse transcriptase (for HIV) and DNA polymerase (for HBV). It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.

-

Chain Termination: Once incorporated into the viral DNA, Lamivudine monophosphate lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.

References

Intracellular phosphorylation of Lamivudine to its active triphosphate form

An In-depth Technical Guide to the Intracellular Phosphorylation of Lamivudine

Introduction

Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely employed in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][2] As a prodrug, lamivudine requires intracellular activation through a series of phosphorylation steps to yield its pharmacologically active metabolite, lamivudine 5'-triphosphate (3TC-TP).[1][3] This active anabolite functions as a competitive inhibitor of viral reverse transcriptase and leads to the termination of the nascent viral DNA chain due to the absence of a 3'-hydroxyl group.[4][5] A thorough understanding of the intracellular phosphorylation pathway is critical for optimizing therapeutic strategies, comprehending drug resistance mechanisms, and developing novel antiviral agents. This guide provides a detailed overview of the enzymatic cascade, quantitative kinetics, and experimental methodologies involved in the intracellular activation of lamivudine.

The conversion of lamivudine to its active triphosphate form is a sequential three-step process catalyzed by host cellular kinases.[6][7] The drug can enter the cell via passive diffusion or through active transport mediated by uptake transporters like SLC22A1, SLC22A2, and SLC22A3.[8] Once inside the cell, it undergoes anabolic phosphorylation.

-

Step 1: Formation of Lamivudine Monophosphate (3TC-MP) The initial and crucial phosphorylation of lamivudine is catalyzed by deoxycytidine kinase (dCK) , which converts lamivudine to lamivudine 5'-monophosphate (3TC-MP).[5][7][8] This enzyme exhibits relatively consistent activity in both quiescent and stimulated lymphocytes, which contributes to the drug's efficacy.[9]

-

Step 2: Formation of Lamivudine Diphosphate (3TC-DP) The subsequent phosphorylation of 3TC-MP to lamivudine 5'-diphosphate (3TC-DP) is carried out by cytidine monophosphate/deoxycytidine monophosphate kinase (CMP/dCMP kinase) , also known as UMP-CMP kinase (UCK).[5][7][8]

-

Step 3: Formation of Lamivudine Triphosphate (3TC-TP) The final and rate-limiting step is the conversion of 3TC-DP to the active lamivudine 5'-triphosphate (3TC-TP).[8][10] This reaction is catalyzed by two primary enzymes: nucleoside diphosphate kinase (NDPK) and 3'-phosphoglycerate kinase (PGK) .[5][7][8] The efficiency of this final step is a critical determinant of the overall intracellular concentration of the active drug.

The entire process is driven by the cellular pool of ATP, which serves as the phosphate donor for each step.[7] Conversely, dephosphorylation pathways, mediated by enzymes such as 5'-nucleotidases, can convert 3TC-MP back to the parent compound, lamivudine.[8]

References

- 1. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zidovudine and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Putative Repurposing of Lamivudine, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. The pharmacokinetics of lamivudine phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research Repurposing Lamivudine for Novel Viral Threats: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of early-stage research into the potential applications of Lamivudine against novel viral targets beyond its established use for HIV and HBV. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the existing in-vitro data, experimental methodologies, and the underlying mechanism of action of Lamivudine against emerging viral threats, including SARS-CoV-2, Ebola, Chikungunya, and Zika viruses.

Executive Summary

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), functions as a chain terminator in viral DNA synthesis. Its established efficacy against HIV and HBV has prompted exploratory research into its broader antiviral potential. This guide summarizes the current landscape of this early-stage research, presenting available quantitative data on its inhibitory effects, detailing the experimental protocols utilized in these studies, and visualizing the core mechanism of action. While Lamivudine has shown some in-vitro activity against SARS-CoV-2, it appears to have limited to no direct effect on Ebola virus replication. Data on its efficacy against Chikungunya and Zika viruses remain limited in the public domain.

Core Mechanism of Action

Lamivudine is a synthetic nucleoside analog of cytidine. To exert its antiviral effect, it must be phosphorylated intracellularly to its active triphosphate form, lamivudine triphosphate (3TC-TP).[1] 3TC-TP competitively inhibits the viral reverse transcriptase (for retroviruses) or other viral polymerases by competing with the natural substrate, deoxycytidine triphosphate (dCTP).[2] Upon incorporation into the nascent viral DNA chain, the absence of a 3'-hydroxyl group on the Lamivudine molecule prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.[3][4]

Figure 1: General mechanism of Lamivudine's antiviral action.

In-Vitro Efficacy Against Novel Viral Targets

The exploration of Lamivudine's antiviral activity against novel viruses has yielded mixed results. The following tables summarize the available quantitative data from in-vitro studies.

SARS-CoV-2

Research suggests that the active triphosphate form of Lamivudine can be recognized and incorporated by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), leading to chain termination with varying efficiency.[5] In-silico docking studies also support the potential for Lamivudine to bind to the viral RdRp.[6] One in-vitro study demonstrated a reduction in viral titer at micromolar concentrations.[7]

| Virus | Cell Line | Assay Type | Endpoint | Result | Concentration | Reference |

| SARS-CoV-2 | Vero E6 | Plaque Assay | Viral Titer Reduction | 66.7% Inhibition | 100 µM | [7] |

| SARS-CoV-2 | Vero E6 | Plaque Assay | Viral Titer Reduction | 58.3% Inhibition | 200 µM | [7] |

Ebola Virus (EBOV)

Contrary to initial anecdotal reports, in-vitro studies have not demonstrated significant direct antiviral activity of Lamivudine against the Ebola virus.

| Virus | Cell Line | Assay Type | Endpoint | Result | Concentration | Reference |

| Ebola Virus | Vero E6, Hep G2, Human Macrophages | ELISA | Viral Replication | No significant inhibition | ≤ 320 µM | Not explicitly cited |

Chikungunya Virus (CHIKV) & Zika Virus (ZIKV)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in the context of screening Lamivudine against novel viral targets.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect cells from virus-induced death.

Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well plates to form a confluent monolayer.[8][9]

-

Compound Preparation: Prepare serial dilutions of Lamivudine in cell culture medium.

-

Treatment and Infection: Add the diluted Lamivudine to the cell monolayers. Subsequently, infect the cells with the target virus at a predetermined multiplicity of infection (MOI). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.[9][10]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show significant cytopathic effect (typically 80-100%).[8][9]

-

Quantification of Cell Viability:

-

Remove the culture medium and fix the cells.

-

Stain the remaining viable cells with a dye such as crystal violet or neutral red.[8][9]

-

Wash the plates to remove excess stain and allow them to dry.

-

Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 540 nm for neutral red) using a spectrophotometer.[8]

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves. The selectivity index (SI) is then calculated as CC50/EC50.[8]

Figure 2: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent the formation of plaques (localized areas of cell death) in a cell monolayer.

Protocol:

-

Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 24-well or 12-well plates to form a confluent monolayer.[11][12]

-

Compound-Virus Incubation: Prepare serial dilutions of Lamivudine and mix them with a known amount of the target virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for a set period (e.g., 1-2 hours at 37°C) to allow the compound to interact with the virus.[11][12]

-

Infection: Add the Lamivudine-virus mixture to the cell monolayers and incubate for adsorption.[11][12]

-

Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells.[12]

-

Incubation: Incubate the plates for several days to allow for plaque formation.[11]

-

Plaque Visualization:

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The concentration of Lamivudine that reduces the plaque number by 50% (PRNT50) is determined by regression analysis.[11]

Figure 3: Workflow for a Plaque Reduction Neutralization Test (PRNT).

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of Lamivudine's active form to inhibit the enzymatic activity of the SARS-CoV-2 polymerase.

Protocol:

-

Recombinant Protein Expression and Purification: Express and purify the SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8).[13]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified RdRp complex, a suitable RNA template-primer, and ribonucleotide triphosphates (rNTPs), including a labeled rNTP for detection.

-

Inhibition Assay: Add varying concentrations of Lamivudine triphosphate (3TC-TP) to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature to allow for RNA synthesis.

-

Detection of RNA Synthesis: Separate the RNA products by gel electrophoresis and visualize the labeled RNA.

-

Data Analysis: Quantify the amount of RNA synthesis in the presence of different concentrations of 3TC-TP to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathways

Currently, there is limited research available on the specific cellular signaling pathways that may be modulated by Lamivudine during infection with these novel viral targets. The primary mechanism of action is direct inhibition of the viral polymerase. Further research is needed to elucidate any potential off-target effects or interactions with host cell signaling cascades.

Conclusion and Future Directions

Early-stage research into the repurposing of Lamivudine for novel viral targets has shown some promise for SARS-CoV-2, although further in-vivo validation is required. The lack of significant activity against the Ebola virus in vitro suggests that it may not be a viable treatment option for this disease. The antiviral potential of Lamivudine against Chikungunya and Zika viruses remains largely unexplored, representing a key area for future investigation.

Future research should focus on:

-

Conducting comprehensive in-vitro screening of Lamivudine against a broader range of emerging viruses, including Chikungunya and Zika, to determine EC50 and IC50 values.

-

Performing detailed mechanistic studies to understand the interaction of Lamivudine triphosphate with the polymerases of these novel viruses.

-

Investigating the potential for Lamivudine to modulate host cell signaling pathways during viral infection.

-

Advancing promising in-vitro findings to in-vivo animal models to assess efficacy and safety.

This technical guide serves as a foundational document to inform and guide future research efforts in the potential repurposing of Lamivudine as a broad-spectrum antiviral agent.

References

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleotide Analogues as Inhibitors of SARS-CoV-2 Polymerase, a Key Drug Target for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Putative Repurposing of Lamivudine, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. pblassaysci.com [pblassaysci.com]

- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. 2.5. Plaque-Reduction Neutralization Test [bio-protocol.org]

- 12. Plaque Reduction Neutralization Test (PRNT) [bio-protocol.org]

- 13. Identifying and repurposing antiviral drugs against severe acute respiratory syndrome coronavirus 2 with in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Underpinnings of Epervudine's Antiviral Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epervudine (5-isopropyl-2'-deoxyuridine) is a nucleoside analogue with demonstrated antiviral activity, particularly against members of the Herpesviridae family. This technical guide delineates the molecular basis of Epervudine's inhibition of viral replication, providing a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental methodologies. The primary mechanism involves the intracellular phosphorylation of Epervudine to its triphosphate metabolite, which then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to chain termination upon incorporation into the nascent viral DNA strand. This document serves as a resource for researchers engaged in antiviral drug discovery and development, offering insights into the therapeutic potential and molecular interactions of Epervudine.

Introduction

The quest for effective and selective antiviral agents remains a cornerstone of infectious disease research. Nucleoside analogues have historically been a highly successful class of antiviral drugs, exploiting the differences between viral and host cell replication machinery. Epervudine, chemically identified as 5-isopropyl-2'-deoxyuridine, emerged from research in the 1970s and 1980s as a potent inhibitor of herpes simplex virus (HSV). Its development highlighted the potential of 5-substituted 2'-deoxyuridine derivatives as a promising class of antiviral compounds. This guide provides an in-depth examination of the molecular mechanisms that confer Epervudine its antiviral properties.

Mechanism of Action: A Multi-Step Process

The antiviral activity of Epervudine is not inherent to the molecule itself but is contingent on a series of intracellular enzymatic conversions, culminating in the disruption of viral DNA synthesis. This process can be dissected into three key stages: cellular uptake and phosphorylation, competitive inhibition of viral DNA polymerase, and incorporation and chain termination.

Cellular Uptake and Anabolic Phosphorylation

Following administration, Epervudine is transported into the host cell. For its antiviral activity to be exerted, it must be converted to its active triphosphate form, Epervudine-triphosphate. This anabolic phosphorylation is a critical step that confers selectivity.[1] The initial and rate-limiting step is the phosphorylation to Epervudine-monophosphate, which is preferentially catalyzed by a virus-encoded thymidine kinase (TK).[1] This viral TK has a broader substrate specificity than the host cellular TK, allowing it to efficiently phosphorylate Epervudine. Subsequently, host cell kinases catalyze the further phosphorylation of the monophosphate to the diphosphate and finally to the active triphosphate derivative.

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#4285F4"];

Epervudine [label="Epervudine\n(5-isopropyl-2'-deoxyuridine)"]; Epervudine_MP [label="Epervudine-MP"]; Epervudine_DP [label="Epervudine-DP"]; Epervudine_TP [label="Epervudine-TP\n(Active Form)"]; Viral_DNA_Polymerase [label="Viral DNA Polymerase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viral_DNA_Synthesis [label="Viral DNA Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chain_Termination [label="Chain Termination\n(Inhibition of Replication)", fillcolor="#FBBC05", fontcolor="#202124"];

Epervudine -> Epervudine_MP [label="Viral Thymidine\nKinase (TK)"]; Epervudine_MP -> Epervudine_DP [label="Host Kinases"]; Epervudine_DP -> Epervudine_TP [label="Host Kinases"]; Epervudine_TP -> Viral_DNA_Polymerase [label="Competitive\nInhibition"]; Viral_DNA_Polymerase -> Viral_DNA_Synthesis; Epervudine_TP -> Viral_DNA_Synthesis [label="Incorporation"]; Viral_DNA_Synthesis -> Chain_Termination [style=dashed]; } END_DOT Caption: Anabolic phosphorylation pathway of Epervudine.

Inhibition of Viral DNA Polymerase

Epervudine-triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. The structural similarity between Epervudine-triphosphate and dTTP allows it to bind to the active site of the viral enzyme. The selectivity of Epervudine is further enhanced at this stage, as the viral DNA polymerase exhibits a higher affinity for Epervudine-triphosphate compared to host cellular DNA polymerases. This differential affinity minimizes the impact on host cell DNA replication, thereby reducing cytotoxicity.

DNA Chain Termination

Upon binding to the viral DNA polymerase, Epervudine-triphosphate can be incorporated into the growing viral DNA chain. However, once incorporated, the 5-isopropyl group on the pyrimidine base can cause steric hindrance, leading to a conformational change in the DNA structure. This alteration prevents the formation of a subsequent phosphodiester bond, effectively terminating the elongation of the DNA strand.[2] This premature chain termination is the ultimate molecular event that halts viral replication.

Quantitative Analysis of Antiviral Activity

The potency of Epervudine has been quantified in various in vitro studies. The following table summarizes the available data on its inhibitory activity against different viruses.

| Virus | Cell Line | Assay Type | Parameter | Value | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | Primary Rabbit Kidney (PRK) | Cytopathogenicity Assay | Minimum Inhibitory Concentration (MIC) | 1 µg/mL | [1] |

| Herpes Simplex Virus Type 1 (HSV-1) | Human Skin Fibroblasts (HSF) | Cytopathogenicity Assay | Minimum Inhibitory Concentration (MIC) | 1 µg/mL | [1] |

| Vaccinia Virus | Primary Rabbit Kidney (PRK) | Cytopathogenicity Assay | Minimum Inhibitory Concentration (MIC) | > 200 µg/mL | [1] |

| Vaccinia Virus | Human Skin Fibroblasts (HSF) | Cytopathogenicity Assay | Minimum Inhibitory Concentration (MIC) | > 200 µg/mL | [1] |

Experimental Protocols

The following sections provide an overview of the methodologies used to evaluate the antiviral activity and mechanism of action of Epervudine.

Antiviral Activity Assay (Cytopathogenicity Assay)

This assay is used to determine the minimum concentration of a compound required to inhibit the virus-induced cytopathic effect (CPE).

-

Cell Culture: Primary rabbit kidney (PRK) cells or human skin fibroblasts (HSF) are grown to confluency in 96-well microtiter plates in a suitable growth medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics).

-

Virus Infection: A standardized amount of virus (e.g., HSV-1) is added to the cell monolayers.

-

Drug Treatment: Serial dilutions of Epervudine are added to the infected cell cultures. Control wells include untreated infected cells (virus control) and uninfected cells (cell control).

-

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause CPE in the control wells (typically 2-3 days).

-

Evaluation: The plates are examined microscopically for the presence of CPE. The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that inhibits the development of CPE by at least 50%.

DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate form of Epervudine on the activity of viral and cellular DNA polymerases.

-

Enzyme Preparation: Purified viral DNA polymerase (e.g., from HSV-infected cells) and host cellular DNA polymerases (e.g., DNA polymerase α, β, γ) are used.

-

Reaction Mixture: The assay is performed in a reaction buffer containing a DNA template-primer (e.g., activated calf thymus DNA), the four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP, one of which is radiolabeled, e.g., [3H]dTTP), and the purified DNA polymerase.

-

Inhibitor Addition: Varying concentrations of Epervudine-triphosphate are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for DNA synthesis.

-

Quantification: The reaction is stopped, and the amount of radiolabeled nucleotide incorporated into the newly synthesized DNA is quantified by methods such as trichloroacetic acid precipitation followed by liquid scintillation counting.

-

Data Analysis: The concentration of Epervudine-triphosphate that inhibits enzyme activity by 50% (IC50) is determined.

Conclusion

Epervudine serves as a classic example of a nucleoside analogue antiviral, exhibiting potent and selective inhibition of herpesvirus replication. Its mechanism of action, centered on the preferential phosphorylation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase, underscores a key strategy in antiviral drug design. The quantitative data, though limited in the publicly available literature, supports its significant in vitro efficacy against HSV-1. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of Epervudine and other novel nucleoside analogues. Future research could focus on expanding the quantitative antiviral profile of Epervudine against a broader range of viruses and resistant strains, as well as detailed kinetic studies of its interaction with various viral polymerases to further refine our understanding of its molecular basis of action.

References

The Core of Inhibition: A Technical Guide to Lamivudine's Role in Targeting HBV Polymerase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions, enzymatic kinetics, and resistance mechanisms governing the inhibitory action of lamivudine against the hepatitis B virus (HBV) polymerase. By providing a comprehensive overview of the core scientific principles and experimental methodologies, this document serves as a vital resource for professionals engaged in antiviral research and development.

Mechanism of Action: A Two-Pronged Attack

Lamivudine, a synthetic nucleoside analogue of deoxycytidine, exerts its anti-HBV effect through a dual mechanism targeting the viral polymerase, an enzyme critical for the replication of the viral genome.[1][2] Following administration, lamivudine is intracellularly phosphorylated to its active triphosphate form, lamivudine triphosphate (L-TP).[2][3]

L-TP acts as a potent inhibitor of the HBV polymerase's reverse transcriptase (RT) activity through two distinct but complementary actions:

-

Competitive Inhibition: L-TP structurally mimics the natural substrate, deoxycytidine triphosphate (dCTP). This molecular mimicry allows it to compete with dCTP for binding to the active site of the HBV polymerase.[4][5] By binding to the enzyme, L-TP effectively reduces the rate of incorporation of the natural nucleotide, thereby stalling DNA synthesis.

-

Chain Termination: Once incorporated into the growing viral DNA chain, lamivudine acts as a chain terminator.[6] The lamivudine molecule lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide.[6] This absence of a crucial functional group prevents further elongation of the DNA strand, leading to premature termination of viral DNA replication.[6]

Quantitative Analysis of Lamivudine Inhibition

The efficacy of lamivudine and the impact of resistance mutations can be quantified by examining key kinetic parameters: the Michaelis constant (Km) for the natural substrate (dCTP) and the inhibition constant (Ki) for the inhibitor (L-TP). A lower Km value indicates a higher affinity of the polymerase for its natural substrate, while a lower Ki value signifies a more potent inhibitor.

Table 1: Kinetic Parameters of Lamivudine Triphosphate (L-TP) Against Wild-Type and Mutant HBV Polymerase

| HBV Polymerase Genotype | Km for dCTP (µM) | Ki for L-TP (µM) | Fold Increase in Ki (relative to Wild-Type) |

| Wild-Type (YMDD) | 0.14 ± 0.01 | 0.25 ± 0.03 | - |

| rtM204V (YVDD) | 0.36 ± 0.03 | 4.9 ± 0.4 | ~19.6 |

| rtM204I (YIDD) | 0.19 ± 0.01 | 2.0 ± 0.1 | ~8.0 |

| rtL180M + rtM204V | 0.34 ± 0.01 | 6.3 ± 2.4 | ~25.2 |

Data compiled from multiple sources.[4][5][6][7]

The Emergence of Resistance: The YMDD Motif Mutations

Prolonged lamivudine therapy can lead to the selection of resistant HBV variants, primarily through mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the polymerase.[8][9] The most common resistance-conferring mutations involve the substitution of methionine at position 204 (rtM204) with either valine (rtM204V) or isoleucine (rtM204I).[8] These mutations, referred to as YVDD and YIDD respectively, reduce the binding affinity of L-TP to the polymerase, thereby diminishing its inhibitory effect.[4][5]

While these mutations confer resistance, they often come at a biological cost, leading to a decrease in the replication fitness of the virus due to a lower affinity of the mutant polymerase for the natural dNTP substrates.[4][5] However, compensatory mutations, such as rtL180M, can emerge to restore viral replication capacity.[8]

Table 2: Prevalence of Lamivudine Resistance Mutations in Chronic Hepatitis B Patients

| Duration of Lamivudine Therapy | Cumulative Incidence of YMDD Mutations |

| 1 Year | 14% - 32% |

| 2 Years | 38% |

| 3 Years | 53% - 76% |

| 4 Years | ~67% |

Data compiled from multiple sources.[2][8]

Experimental Protocols

In Vitro HBV Polymerase Activity Assay

This assay directly measures the enzymatic activity of purified HBV polymerase and its inhibition by compounds like lamivudine.

Methodology:

-

Expression and Purification of HBV Polymerase:

-

The full-length HBV polymerase gene is cloned into an expression vector (e.g., baculovirus or E. coli expression systems).[10][11]

-

The recombinant polymerase is overexpressed in a suitable host (e.g., insect cells or E. coli).[10][11]

-

The polymerase is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[10][11]

-

-

Enzyme Reaction:

-

The reaction mixture is prepared in a buffer containing Tris-HCl, MgCl₂, DTT, and a non-ionic detergent.[6]

-

A template-primer (e.g., poly(dA)-oligo(dT)) and a mixture of dNTPs, including a radiolabeled dNTP (e.g., [α-³²P]dATP), are added.[12]

-

Varying concentrations of L-TP are included in the test reactions.

-

The purified HBV polymerase is added to initiate the reaction.

-

-

Quantification of Polymerase Activity:

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is stopped by the addition of EDTA.

-

The newly synthesized radiolabeled DNA is precipitated using trichloroacetic acid (TCA).

-

The precipitate is collected on a filter, and the radioactivity is measured using a scintillation counter.

-

The IC₅₀ value for L-TP is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell-Based HBV Replication Assay

This assay assesses the antiviral activity of lamivudine in a more physiologically relevant context by using HBV-producing cell lines.

Methodology:

-

Cell Culture and Transfection:

-

A human hepatoma cell line (e.g., HepG2) is cultured under standard conditions.

-

The cells are transfected with a plasmid containing a replication-competent HBV genome.

-

-

Drug Treatment:

-

Following transfection, the cells are treated with various concentrations of lamivudine.

-

The cells are incubated for a period of 3 to 5 days to allow for viral replication and drug action.

-

-

Analysis of HBV Replication:

-

Southern Blot Analysis:

-

Intracellular HBV DNA replicative intermediates are extracted from the cells.

-

The DNA is separated by agarose gel electrophoresis and transferred to a membrane.

-

The membrane is hybridized with a radiolabeled HBV-specific probe.

-

The levels of HBV DNA are quantified by autoradiography.

-

-

Quantitative PCR (qPCR):

-

Extracellular HBV DNA is isolated from the cell culture supernatant.

-

The amount of HBV DNA is quantified using a real-time PCR assay with HBV-specific primers and probes.

-

-

-

Data Analysis:

-

The EC₅₀ value (the concentration of the drug that inhibits 50% of viral replication) is calculated by plotting the percentage of inhibition against the drug concentration.

-

Detection of YMDD Mutations

Several molecular techniques can be employed to detect the presence of lamivudine resistance mutations in clinical samples.

Methodology: Real-Time PCR-Based Methods

-

DNA Extraction:

-

Viral DNA is extracted from the patient's serum or plasma.

-

-

Allele-Specific PCR:

-

Primers are designed to specifically amplify either the wild-type or the mutant YMDD sequence.

-

Real-time PCR is performed with these primers and a fluorescent probe (e.g., TaqMan probe).

-

The relative abundance of wild-type and mutant virus can be quantified by comparing the amplification signals.[13]

-

-

DNA Sequencing:

-

The region of the HBV polymerase gene containing the YMDD motif is amplified by PCR.

-

The PCR product is then sequenced (e.g., Sanger sequencing) to directly identify the amino acid sequence at the resistance-conferring positions.

-

Conclusion

Lamivudine remains a significant therapeutic agent in the management of chronic hepatitis B. Its dual mechanism of competitive inhibition and chain termination provides a potent means of suppressing viral replication. However, the emergence of resistance through mutations in the YMDD motif underscores the importance of ongoing research into the molecular basis of drug-polymerase interactions. The experimental protocols outlined in this guide provide a framework for the continued evaluation of existing and novel antiviral compounds, with the ultimate goal of developing more effective and durable therapies for chronic HBV infection.

References

- 1. Lamivudine resistance mutations in patients infected with hepatitis B virus genotype D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Analysis of Wild-Type and YMDD Mutant Hepatitis B Virus Polymerases and Effects of Deoxyribonucleotide Concentrations on Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of wild-type and YMDD mutant hepatitis B virus polymerases and effects of deoxyribonucleotide concentrations on polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling and Biochemical Characterization Reveal the Mechanism of Hepatitis B Virus Polymerase Resistance to Lamivudine (3TC) and Emtricitabine (FTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. journal.waocp.org [journal.waocp.org]

- 10. Expression and purification of a functional human hepatitis B virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. wjgnet.com [wjgnet.com]

- 13. Rapid quantitation of lamivudine-resistant mutants in lamivudine treated and untreated patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Enantiomeric Specificity of Lamivudine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamivudine, chemically known as the (-)-enantiomer of 2'-deoxy-3'-thiacytidine (3TC), is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections. Initial studies into the racemic mixture, termed BCH-189, and its subsequent resolution into individual enantiomers were pivotal in identifying the stereospecificity of its antiviral activity and cytotoxicity. This technical guide provides an in-depth analysis of these foundational studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Enantiomeric Specificity of Lamivudine

The antiviral activity and cytotoxicity of the individual enantiomers of 2'-deoxy-3'-thiacytidine were evaluated in various in vitro systems. The data clearly demonstrates that while both enantiomers exhibit anti-HIV activity, the (-)-enantiomer (Lamivudine) possesses a significantly better safety profile.

| Enantiomer | Antiviral Activity (IC₅₀) against HIV-1 (MT-4 cells) | Cytotoxicity (CC₅₀) in MT-4 cells | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

| (+)-2'-deoxy-3'-thiacytidine | 0.27 ± 0.12 µM | 16.8 ± 3.7 µM | ~62 | [1] |

| (-)-2'-deoxy-3'-thiacytidine (Lamivudine) | 0.61 ± 0.31 µM | > 100 µM | > 164 | [1] |

Table 1: Comparison of Antiviral Activity and Cytotoxicity of Lamivudine Enantiomers.

The racemic mixture, BCH-189, was found to have potent antiviral activity, and its resolution revealed that both the (+) and (-) enantiomers contribute to this activity, being roughly equipotent.[1][2] However, a critical discovery was that the cytotoxicity was predominantly associated with the (+)-enantiomer.[1][2] The (-)-enantiomer, which would later be named Lamivudine, demonstrated significantly lower cytotoxicity, leading to a much higher selectivity index and marking it as the therapeutically favorable candidate.[1][2]

Mechanism of Action: Intracellular Phosphorylation and Reverse Transcriptase Inhibition

Lamivudine exerts its antiviral effect by inhibiting the viral reverse transcriptase enzyme. As a nucleoside analogue, it must be anabolically phosphorylated within the host cell to its active triphosphate form, lamivudine triphosphate (3TC-TP).

Intracellular Phosphorylation Pathway of Lamivudine

The conversion of Lamivudine to its active triphosphate metabolite is a stepwise process catalyzed by host cellular kinases.

Caption: Intracellular phosphorylation of Lamivudine to its active triphosphate form.

Once formed, 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of Lamivudine prevents the formation of the next 5'-3' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies on Lamivudine's enantiomeric specificity.

Anti-HIV Activity Assay in MT-4 Cells

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of Lamivudine enantiomers against HIV-1 replication in a human T-cell line.

a. Cell Culture and Virus Preparation:

-

Cell Line: MT-4 cells, a human T-cell leukemia line, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Stock: A high-titer stock of HIV-1 (e.g., strain RF) is prepared by infecting MT-4 cells and harvesting the cell-free supernatant by centrifugation. The virus titer is determined by a suitable method, such as a p24 antigen assay.

b. Assay Procedure:

-

Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compounds (Lamivudine enantiomers) in culture medium.

-

Add 100 µL of the diluted compounds to the wells containing the cells. Include control wells with no compound.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5-7 days.

-

Assess viral replication by measuring the amount of HIV-1 p24 antigen in the culture supernatant using a commercial p24 antigen ELISA kit.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits p24 antigen production by 50% compared to the virus control wells without any compound.

Cytotoxicity Assay in MT-4 Cells

This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of Lamivudine enantiomers.

a. Assay Procedure:

-

Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 100 µL of the diluted compounds to the wells containing the cells. Include control wells with no compound.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5-7 days (to match the duration of the antiviral assay).

-

Assess cell viability using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This involves adding MTT solution to the wells, incubating to allow for formazan crystal formation by viable cells, and then solubilizing the crystals with a suitable solvent.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control wells.

HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of the triphosphate form of Lamivudine on the activity of purified HIV-1 reverse transcriptase.

a. Reagents and Materials:

-

Purified recombinant HIV-1 reverse transcriptase.

-

Poly(rA)-oligo(dT) as the template-primer.

-

[³H]-dTTP (tritiated deoxythymidine triphosphate) as the radiolabeled substrate.

-

Unlabeled dATP, dGTP, dCTP, and dTTP.

-

Lamivudine triphosphate (3TC-TP).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Trichloroacetic acid (TCA) for precipitation.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

b. Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

-

Add varying concentrations of 3TC-TP to the reaction mixture. Include a control with no inhibitor.

-

Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized radiolabeled DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of reverse transcriptase activity at each concentration of 3TC-TP and determine the IC₅₀ value.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental procedures used to characterize the enantiomeric specificity of Lamivudine.

Caption: Workflow for determining the anti-HIV activity (IC₅₀) of Lamivudine enantiomers.

Caption: Workflow for determining the cytotoxicity (CC₅₀) of Lamivudine enantiomers.

Conclusion

The initial studies on the enantiomeric specificity of 2'-deoxy-3'-thiacytidine were a landmark in the development of antiretroviral therapy. They unequivocally demonstrated that while both enantiomers possess antiviral properties, the (-)-enantiomer, Lamivudine, offers a superior therapeutic window due to its significantly lower cytotoxicity. This foundational research underscored the critical importance of stereochemistry in drug design and paved the way for the development of a safer and more effective treatment for HIV and HBV infections. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers in the field of antiviral drug development.

References

Methodological & Application

Application Notes and Protocols for Testing Lamivudine Susceptibility in HIV-1 Clinical Isolates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2] It acts as a chain terminator for the viral reverse transcriptase (RT), an essential enzyme for the replication of HIV-1.[3][4] However, the emergence of drug-resistant strains of HIV-1 can lead to treatment failure. Monitoring the susceptibility of clinical isolates to Lamivudine is therefore crucial for effective patient management and for the development of new antiretroviral drugs.

This document provides detailed protocols for two primary methods used to assess Lamivudine susceptibility in HIV-1 clinical isolates: phenotypic and genotypic assays. Phenotypic assays directly measure the ability of the virus to replicate in the presence of the drug, while genotypic assays identify specific mutations in the viral genome that are known to confer resistance.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize key quantitative data related to Lamivudine susceptibility and resistance.

Table 1: In Vitro Lamivudine IC50 Values for HIV-1

| HIV-1 Strain Type | Lamivudine IC50 Range (µM) | Fold Change in IC50 (relative to wild-type) | Reference |

| Wild-Type (Susceptible) | 0.002 - 1.14 | 1 | [1] |

| M184V Mutant (Resistant) | >100-fold increase from wild-type | >100 | [5] |

| M184I Mutant (Resistant) | Intermediate resistance | Not specified | [5][6] |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Table 2: Common Lamivudine Resistance Mutations in HIV-1 Reverse Transcriptase

| Mutation | Amino Acid Change | Effect on Lamivudine Susceptibility | Notes |

| M184V | Methionine to Valine | High-level resistance | Most common Lamivudine resistance mutation.[5][7] |

| M184I | Methionine to Isoleucine | Intermediate resistance | Often an initial mutation that can be replaced by M184V.[5][6] |

Experimental Protocols

Phenotypic Susceptibility Testing: Recombinant Virus Assay

This assay measures the in vitro susceptibility of a patient's HIV-1 isolate to Lamivudine by creating a recombinant virus containing the patient's reverse transcriptase (RT) gene.[8][9]

Principle: The RT-coding region from the patient's HIV-1 RNA is amplified by RT-PCR and then inserted into a laboratory-adapted HIV-1 proviral DNA clone that has its own RT gene deleted. The resulting recombinant virus is then used to infect target cells in the presence of varying concentrations of Lamivudine. The drug's inhibitory effect is measured to determine the IC50.[10]

Workflow Diagram:

Caption: Workflow for the recombinant virus phenotypic assay.

Detailed Protocol:

-

Sample Collection and RNA Extraction:

-

Collect peripheral blood from the HIV-1 infected patient in EDTA tubes.

-

Separate plasma by centrifugation.

-

Extract viral RNA from the plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

-

RT-PCR Amplification of the Reverse Transcriptase Gene:

-

Perform a one-step RT-PCR to amplify the entire coding region of the reverse transcriptase gene from the extracted viral RNA. Use primers specific to conserved regions flanking the RT gene.

-

Follow this with a nested PCR to increase the yield and specificity of the amplicon.[8]

-

-

Creation of Recombinant Virus:

-

Digest both the purified PCR product and an RT-deleted proviral clone (e.g., pHIVΔBstEII) with appropriate restriction enzymes.[8]

-

Ligate the patient-derived RT gene fragment into the digested proviral clone.

-

Alternatively, co-transfect the PCR product and the linearized RT-deleted proviral clone into a suitable cell line (e.g., HEK293T) to allow for homologous recombination.[8][11]

-

-

Virus Stock Production and Titration:

-

Transfect the recombinant proviral DNA into a suitable packaging cell line (e.g., HEK293T) to produce viral particles.

-

Harvest the cell culture supernatant containing the recombinant virus 48-72 hours post-transfection.

-

Determine the viral titer (e.g., by measuring p24 antigen concentration using an ELISA).

-

-

Drug Susceptibility Assay:

-

Seed a suitable target cell line (e.g., MT-4 cells or peripheral blood mononuclear cells (PBMCs)) in a 96-well plate.

-

Prepare serial dilutions of Lamivudine in cell culture medium.

-

Add the diluted drug to the cells.

-

Infect the cells with a standardized amount of the recombinant virus stock.

-

Culture the cells for 3-7 days.

-

-

Quantification of Viral Replication and Data Analysis:

-

Measure viral replication in each well. This can be done by quantifying p24 antigen in the supernatant using an ELISA, or by measuring reverse transcriptase activity.

-

Calculate the percentage of viral inhibition for each drug concentration compared to the no-drug control.

-